ATTO 565 Maleimide: A Technical Guide to Spectral Properties and Applications in Signaling Research
ATTO 565 Maleimide: A Technical Guide to Spectral Properties and Applications in Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of ATTO 565 maleimide (B117702), a fluorescent probe belonging to the rhodamine family of dyes.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who utilize fluorescence-based techniques for studying protein dynamics and cellular signaling pathways.
Core Spectral and Photophysical Properties
ATTO 565 is renowned for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability, making it a versatile tool for a wide range of applications, including single-molecule detection and super-resolution microscopy.[2][3] The maleimide functional group allows for specific covalent labeling of thiol groups, commonly found in cysteine residues of proteins.[4]
The key spectral and photophysical characteristics of ATTO 565 maleimide are summarized in the table below. These properties are crucial for designing and executing fluorescence-based experiments, ensuring optimal excitation and emission detection, and for quantitative analysis of labeled biomolecules.
| Property | Value | Reference |
| Excitation Maximum (λex) | 563-564 nm | [2] |
| Emission Maximum (λem) | 590-592 nm | [2] |
| Molar Extinction Coefficient (ε) | 1.2 x 10⁵ cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | ~90% | [2] |
| Fluorescence Lifetime (τ) | ~4.0 ns | [2] |
| Molecular Weight | 733.16 g/mol | |
| Solubility | Polar solvents (e.g., DMSO, DMF) |
Experimental Protocols: Labeling Proteins with ATTO 565 Maleimide
The following protocol provides a detailed methodology for the covalent labeling of proteins with ATTO 565 maleimide. This procedure is optimized for the specific reaction between the maleimide group and free sulfhydryl groups on proteins.
Materials
-
Protein of interest (with at least one free cysteine residue)
-
ATTO 565 maleimide
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5
-
Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
Procedure
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, treat with a 10-fold molar excess of DTT or TCEP for 30-60 minutes at room temperature.
-
If DTT is used, it must be removed by dialysis or a desalting column prior to adding the dye, as it will react with the maleimide. TCEP does not require removal.
-
-
Dye Preparation:
-
Immediately before use, prepare a 10 mM stock solution of ATTO 565 maleimide in anhydrous DMSO or DMF. Protect the stock solution from light.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the ATTO 565 maleimide stock solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-100 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye and quenching reagent using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer.
-
Monitor the elution profile by measuring the absorbance at 280 nm (for the protein) and 564 nm (for the ATTO 565 dye).
-
Pool the fractions containing the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per protein, can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - A_max × CF_280) × ε_dye] Where:
-
A_max is the absorbance of the conjugate at 564 nm.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of ATTO 565 at 564 nm (120,000 cm⁻¹M⁻¹).
-
CF_280 is the correction factor for the absorbance of the dye at 280 nm (typically around 0.12).
-
-
Visualization of Experimental Workflow and Signaling Pathway Application
The following diagrams, generated using the DOT language, illustrate the experimental workflow for protein labeling and a representative application of ATTO 565 maleimide in studying a signaling pathway.
Experimental Workflow for Protein Labeling
Caption: Workflow for labeling proteins with ATTO 565 maleimide.
Application in Studying GPCR-G Protein Interaction
ATTO 565 maleimide can be used to study the dynamics of G-protein coupled receptor (GPCR) signaling. For instance, by labeling a specific cysteine residue on a G-protein, researchers can monitor its interaction with a GPCR upon ligand binding using techniques like Förster Resonance Energy Transfer (FRET) or single-molecule microscopy.[2]
Caption: GPCR signaling pathway with ATTO 565 labeled G-protein.
Conclusion
ATTO 565 maleimide is a powerful and versatile fluorescent probe for the specific labeling of proteins. Its exceptional photophysical properties, combined with the specificity of the maleimide-thiol reaction, make it an invaluable tool for researchers in cell biology, biochemistry, and drug discovery. The detailed protocols and illustrated workflows provided in this guide are intended to facilitate the successful application of ATTO 565 maleimide in elucidating complex biological processes, such as the intricate signaling cascades that govern cellular function.
